(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[(R)-1-benzyl-2-hydroxyethylimino]imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine is a complex organic compound characterized by its imidazolidine ring structure. This compound is notable for its stereochemistry, with specific configurations at multiple chiral centers, making it a subject of interest in stereoselective synthesis and chiral chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidine Ring: This can be achieved through the condensation of a diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyethylimino Group: This step often involves the reaction of the imidazolidine intermediate with a benzyl-protected hydroxyethylamine, followed by deprotection.
Chiral Resolution: The final product is obtained through chiral resolution techniques such as crystallization or chromatography to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high stereoselectivity and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted imidazolidines.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and as a potential lead compound in drug discovery.
Medicine
Research into its medicinal applications includes its potential as an anti-inflammatory agent and its role in modulating biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its chiral properties to produce high-value products.
Mechanism of Action
The mechanism by which (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine exerts its effects involves its interaction with specific molecular targets. The hydroxyethylimino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The imidazolidine ring provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidine: Lacks the hydroxyethylimino group, resulting in different reactivity and applications.
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-hydroxyethylimino]imidazolidine: Similar structure but without the benzyl group, affecting its binding properties and biological activity.
Uniqueness
The presence of the benzyl-protected hydroxyethylimino group in (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine provides unique steric and electronic properties, enhancing its utility in asymmetric synthesis and biological applications.
Properties
IUPAC Name |
(2R)-2-[[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino]-3-phenylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-28-24(21-14-8-4-9-15-21)25(22-16-10-5-11-17-22)29(2)26(28)27-23(19-30)18-20-12-6-3-7-13-20/h3-17,23-25,30H,18-19H2,1-2H3/t23-,24+,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFEHDNCQXIQG-DSITVLBTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=NC(CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](N(C1=N[C@H](CC2=CC=CC=C2)CO)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469321 |
Source
|
Record name | (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210468-90-9 |
Source
|
Record name | (2R)-2-{[(4S,5S)-1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene]amino}-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.